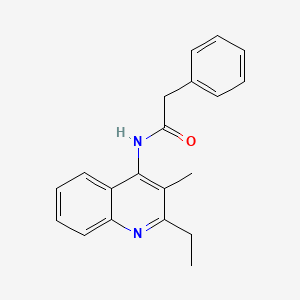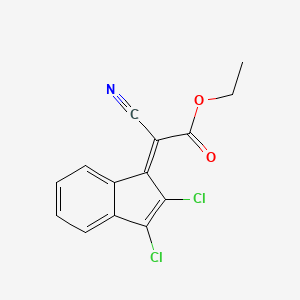
2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Descripción general
Descripción
"2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate" is a compound that has been studied in various chemical contexts. It is part of a class of compounds known for their diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, Chernov et al. (2015) detailed the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine, leading to new 1,3,5-triazine derivatives, which are structurally related to the target compound (Chernov, Yakovlev, Zakhs, Semakova, & Ksenofontova, 2015). This study provides insights into the synthetic pathways that could be adapted for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of benzoxazin derivatives has been the subject of various studies. The study by Wang et al. (2016) on (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a closely related compound, involved X-ray diffraction and quantum chemical calculations to determine the structure in the crystal and gas phases (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016). Such methods could be applied to the target compound for detailed structural analysis.
Chemical Reactions and Properties
The reactivity of related benzoxazin compounds has been extensively studied. For example, the work by Hashimoto et al. (1979) on reactions of 4-acetoxy-2H-1,4-benzoxazin-3-ones with nucleophiles sheds light on the major reaction centers of these molecules (Hashimoto, Ohta, Shudo, & Okamoto, 1979). This information is relevant for understanding the chemical behavior of the target compound.
Physical Properties Analysis
Physical properties of benzoxazin derivatives, like melting points, solubility, and crystalline structure, can be inferred from similar studies. For example, the study by Maślińska-Solich (1975) on the addition of 2-(2-furyl)-1,3-dioxan derivatives to maleic anhydride provides insight into the physical properties of related furyl compounds (Maślińska-Solich, 1975).
Chemical Properties Analysis
The chemical properties such as reactivity, stability, and functional group behavior of benzoxazin compounds can be understood by examining related studies. For instance, the work by Gabriele et al. (2006) on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives provides valuable insights into the chemical properties of benzoxazine derivatives (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
- The thermal and acid-catalyzed rearrangements of oxazine derivatives, including compounds structurally related to 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, have been extensively studied. These rearrangements provide insights into the formation of arylpyridines and the mechanism involving tautomerism and cleavage of N–O bonds, showcasing the compound's utility in synthetic organic chemistry (Faragher & Gilchrist, 1979).
Pharmaceutical Applications
- In the quest for new anti-HIV agents, the cyclocondensation reactions involving compounds similar to 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate have been explored. These reactions yield various heterocyclic compounds, indicating the potential of these molecules in developing pharmaceuticals (Liu, Shih, & Lee, 1993).
Material Science and Chemistry
- The study of reaction mechanisms involving 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine to synthesize new 1,3,5-triazine derivatives highlights the versatility of these compounds in synthesizing materials with potential applications in various industries (Chernov et al., 2015).
Advanced Organic Synthesis
- The enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol from related compounds demonstrates the importance of these molecules in creating chiral building blocks for further synthesis. This application is crucial for developing pharmaceuticals and agrochemicals with specific enantiomeric properties (Demir et al., 2003).
Antimicrobial and Antioxidant Research
- The synthesis of benzoxazinyl pyrazolone arylidenes as potent antimicrobials and antioxidants showcases the potential of 2-(2-furyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate related compounds in medical and pharmaceutical research. These studies contribute to the ongoing search for new antimicrobial and antioxidant agents (Sonia et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c1-8(16)19-9-4-5-11-10(7-9)14(17)20-13(15-11)12-3-2-6-18-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZOEWYXREGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320780 | |
| Record name | [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(Furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
CAS RN |
384364-20-9 | |
| Record name | [2-(furan-2-yl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)


![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)


![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)